N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
Description
The compound N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a heterocyclic organic molecule featuring a benzodiazole (benzimidazole) core linked to a cyclopenta[c]pyridazine moiety via a piperidine-carboxamide bridge. The benzodiazole group is known for its role in stabilizing interactions with biological targets (e.g., ATP-binding pockets), while the cyclopenta[c]pyridazine scaffold may contribute to conformational rigidity and selectivity.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-19(23-20-21-16-5-1-2-6-17(16)22-20)13-8-10-26(11-9-13)18-12-14-4-3-7-15(14)24-25-18/h1-2,5-6,12-13H,3-4,7-11H2,(H2,21,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBQCDYBOODYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and cyclopentapyridazine intermediates, which are then coupled with a piperidine derivative. Common reaction conditions include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling reaction. Techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparison with structurally or functionally related compounds:
Table 1: Comparison of Key Compounds
*Molecular weight estimated based on synthesis precursors.
Key Observations :
Structural Complexity : The target compound’s cyclopenta[c]pyridazine group is distinct from the pyrazolo-pyridine or imidazopyridine cores of analogs. This could enhance binding specificity but may complicate synthesis .
Functional Groups : The carboxamide linker is common across all compounds, suggesting a shared mechanism for target engagement (e.g., hydrogen bonding with kinases or enzymes).
Pharmacological Potential: While 1005612-70-3 and Compound 11 have documented roles in kinase inhibition or neurodegenerative research, the target compound lacks empirical data to confirm similar applications.
Research Findings and Limitations
- Synthesis Challenges : The cyclopenta[c]pyridazine moiety in the target compound likely requires multi-step synthesis, similar to the boronate-intermediate protocol used for Compound 11 .
- Bioactivity Gaps: No in vitro or in vivo data are available for the target compound, unlike 1005612-70-3, which has been characterized for kinase interactions .
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research on its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The compound has a molecular formula of C20H23N5O2 and a molecular weight of 365.44 g/mol. Its structure features a piperidine ring substituted with a benzodiazole and a cyclopentapyridazine moiety, which are known for their diverse biological activities.
Research indicates that compounds with similar structural motifs often interact with various biological targets:
- Kinase Inhibition : The compound is included in libraries targeting allosteric kinases, suggesting potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and regulation.
- Protein-Protein Interactions : The compound is also part of libraries aimed at inhibiting protein-protein interactions (PPIs), which are essential in many cellular processes and disease mechanisms.
Antiviral Activity
Recent studies have explored the antiviral properties of related compounds. For instance, analogs derived from piperidine have shown inhibition against cytomegalovirus (CMV) replication in vitro. One study reported that certain piperidine derivatives exhibited an EC50 of approximately 3 µM against CMV in primary human hepatocytes . While specific data on the compound is limited, its structural similarities suggest it may exhibit comparable antiviral activity.
Neuroprotective Effects
Compounds with benzodiazole and piperidine structures have been investigated for neuroprotective effects. For example, studies on related compounds have demonstrated improvements in swimming endurance and reductions in fatigue markers in animal models . These findings imply that this compound may possess similar neuroprotective properties.
Case Studies
- Endurance Capacity Study : A study involving mice treated with related piperidine compounds showed significant increases in swimming endurance and enhanced glycogen storage while reducing lactic acid levels . This suggests potential applications in treating conditions related to energy metabolism.
- Antiviral Screening : In high-throughput screening assays for antiviral activity against CMV, compounds structurally related to the target compound exhibited significant inhibitory effects, highlighting the importance of structure-function relationships in drug discovery .
Data Table: Biological Activity Overview
| Activity Type | Related Compounds | EC50 (µM) | Notes |
|---|---|---|---|
| Antiviral | Piperidine analogs | ~3 | Inhibition of CMV replication in vitro |
| Neuroprotective | 1-(1,3-Benzodioxol-5-yl-carbonyl)piperidine | - | Increased endurance capacity; reduced fatigue markers |
| Kinase Inhibition | Various | - | Included in allosteric kinase inhibitors library |
| Protein Interaction | Various | - | Part of PPI inhibitors library |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
